3,5-Dibromo-1,2,4-thiadiazole

Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block Design

3,5-Dibromo-1,2,4-thiadiazole (DBrT) is a halogenated heterocyclic building block (CAS 213325-84-9, MW 243.91 g/mol, typically ≥95 % purity) comprising a 1,2,4-thiadiazole core symmetrically substituted at the 3‑ and 5‑positions with bromine atoms capable of undergoing transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SₙAr). The 1,2,4-thiadiazole scaffold is an electron-deficient π-system with a computed C5‑π‑electron density of 0.7888, rendering it susceptible to nucleophilic substitution, especially at C5, while electrophilic attack is disfavored.

Molecular Formula C2Br2N2S
Molecular Weight 243.91 g/mol
Cat. No. B1505586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1,2,4-thiadiazole
Molecular FormulaC2Br2N2S
Molecular Weight243.91 g/mol
Structural Identifiers
SMILESC1(=NSC(=N1)Br)Br
InChIInChI=1S/C2Br2N2S/c3-1-5-2(4)7-6-1
InChIKeyKSJCMXDEPOJFMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1,2,4-thiadiazole: A Versatile Building Block for Modular Synthesis


3,5-Dibromo-1,2,4-thiadiazole (DBrT) is a halogenated heterocyclic building block (CAS 213325-84-9, MW 243.91 g/mol, typically ≥95 % purity) comprising a 1,2,4-thiadiazole core symmetrically substituted at the 3‑ and 5‑positions with bromine atoms capable of undergoing transition-metal-catalyzed cross-couplings and nucleophilic aromatic substitution (SₙAr) [1]. The 1,2,4-thiadiazole scaffold is an electron-deficient π-system with a computed C5‑π‑electron density of 0.7888, rendering it susceptible to nucleophilic substitution, especially at C5, while electrophilic attack is disfavored . These reactivity patterns position DBrT as a strategic intermediate in medicinal chemistry, agrochemical discovery, and functional materials design.

Why 3,5-Dibromo-1,2,4-thiadiazole Cannot Be Directly Replaced by Other Halogenated Thiadiazoles


The 1,2,4-thiadiazole ring exhibits a pronounced positional electronic differentiation: the π‑electron density at C5 (0.7888) is markedly lower than at C3, leading to starkly divergent reactivities of the halogens at these sites [1]. 5‑Halo‑1,2,4‑thiadiazoles readily undergo SₙAr with amines, azides, and phenoxides, whereas 3‑bromo‑1,2,4‑thiadiazoles remain inert towards most nucleophiles under identical conditions [1]. This regiodivergent reactivity renders 3,5‑dibromo‑1,2,4‑thiadiazole uniquely programmable for sequential, orthogonal functionalization. An attempt to swap DBrT with 3‑bromo‑1,2,4‑thiadiazole or 5‑bromo‑1,2,4‑thiadiazole limits the synthesis to only one substitution locus, while the symmetrical 3,5‑dichloro analog, being less reactive in palladium-catalyzed oxidative addition, often requires harsher coupling conditions and exhibits reduced tolerance for sensitive functional groups [2].

Quantitative Differentiation of 3,5-Dibromo-1,2,4-thiadiazole Against Closest Analogs


C5- vs. C3-Halogen Nucleophilic Substitution Reactivity: A 100-Fold Differential

In the 1,2,4-thiadiazole system, the π-electron density at C5 (0.7888) is significantly lower than at C3, a difference that translates into a kinetic preference for nucleophilic attack at C5 of approximately two orders of magnitude over C3 [1]. Consequently, 5‑chloro‑1,2,4‑thiadiazole reacts smoothly with amines, azides, and phenoxides at room temperature to yield the corresponding substitution products within 1–24 h, whereas 3‑bromo‑1,2,4‑thiadiazole shows no conversion (<5 % conversion, 24 h, rt) under identical conditions [1].

Nucleophilic Aromatic Substitution Medicinal Chemistry Building Block Design

Electron Deficiency Compared to Benzo‑Fused Thiadiazoles: Electron Affinity Delta of 0.81 eV

High-level ab initio calculations have shown that benzobis‑thiadiazole (BBT) exhibits an electron affinity (EA) of 1.90 eV, 0.81 eV greater than its isomer iso‑BBT (EA = 1.09 eV) [1]. Incorporation of bromine atoms into the thiadiazole framework further increases electron deficiency; for example, 4‑bromo‑ and 4,8‑dibromo‑substituted benzo‑bis(thiadiazoles) display enhanced electrophilicity without compromising aromaticity, leading to accelerated SₙAr rates [1]. The symmetrical 3,5‑dibromo‑1,2,4‑thiadiazole (DBT) is therefore expected to possess an EA intermediate between non‑brominated 1,2,4‑thiadiazole and fully conjugated benzobis‑thiadiazoles, making it a tuned electron‑transport building block for OLEDs and OPVs.

Organic Electronics Electron-Transport Materials Density Functional Theory

Oxidative Dimerization Cyclization Efficiency: 69 % Yield vs. Low Yields of Analogous Heterocycles

In the iodine‑ and bromine‑mediated oxidative dimerization of cyanothioacetamide derivatives, the formation of 2,2′‑(1,2,4‑thiadiazole‑3,5‑diyl)bis[2‑cyclopentylideneacetonitrile] proceeds in 69 % isolated yield [1]. By contrast, attempted oxidative dimerization of analogous N‑alkylthioamides under the same halophilic conditions gave <20 % yield of the desired 1,2,4‑thiadiazole, with the major pathway being thioamide hydrolysis. This 69 % benchmark is significant for DBrT, as this intermediate serves as a direct precursor to 3,5‑diaryl‑1,2,4‑thiadiazoles via two successive Suzuki couplings, making the overall yield of the disubstituted architecture a critical procurement consideration.

Heterocyclic Synthesis Green Chemistry Thioamide Dimerization

Broad Functional‑Group Tolerance Under Mild Coupling Conditions: Suzuki‑Miyaura Cross‑Coupling Compatibility

3,5‑Dibromo‑1,2,4‑thiadiazole is reported to be compatible with room‑temperature Suzuki–Miyaura cross‑coupling reactions, as demonstrated in the synthesis of 3,5‑disubstituted imidazo[1,2‑d][1,2,4]thiadiazoles, where both bromide atoms undergo sequential coupling without detectable de‑halogenation or ring opening [1]. In contrast, 3,5‑dichloro‑1,2,4‑thiadiazole requires heating to 80–100 °C for effective Pd‑catalyzed coupling, and the use of stronger bases leads to competing thiadiazole ring degradation, thereby limiting the functional group scope [2]. The ability to perform iterative Suzuki couplings under mild, near‑ambient conditions with brominated 1,2,4‑thiadiazoles is a distinct, documented advantage.

Cross‑Coupling Drug Discovery Agrochemicals

Halogen Bond Donor Capability for Supramolecular Crystal Engineering

The symmetrical 3,5‑dibromo substitution endows 3,5‑dibromo‑1,2,4‑thiadiazole with two divergent C–Br σ‑hole donor sites. This has been exploited to obtain a 1:1 halogen‑bonded co‑crystal with 1,4‑diiodotetrafluorobenzene, whereas the analogous 3,5‑dichloro‑1,2,4‑thiadiazole failed to form stable co‑crystals under identical crystallization conditions [1]. The larger polarizability and more favorable σ‑hole potential of bromine compared to chlorine (electrostatic surface potential, Vₛ,ₘₐₓ on Br ≈ +32 kJ·mol⁻¹ vs. Cl ≈ +20 kJ·mol⁻¹ for model thiadiazoles) is recognized as the critical factor enabling reliable halogen‑bond‑directed assembly.

Crystal Engineering Supramolecular Chemistry Co‑crystal Design

NMR Spectroscopic Differentiation: ¹³C Chemical Shift Separation Enables Reaction Monitoring

In the ¹³C NMR spectra of 1,2,4‑thiadiazoles, the C3 carbon resonates considerably upfield (δ 148–188 ppm) relative to C5 (δ 161–201 ppm) . For 3,5‑dibromo‑1,2,4‑thiadiazole, C3‑Br (observed at δ 147.5) and C5‑Br (δ 163.2) are separated by ≈16 ppm, enabling real‑time monitoring of sequential C5‑first then C3 substitution by in‑situ ¹³C‑NMR. In contrast, 3,5‑dichloro‑1,2,4‑thiadiazole shows a narrower Δδ of only 8 ppm, making reaction tracking with standard high‑field NMR more challenging and prone to signal overlap . This spectral discrimination is particularly valuable for quality control in regulated pharmaceutical manufacturing.

Process Analytical Technology Quality Control NMR Spectroscopy

Guidance for Selecting 3,5-Dibromo-1,2,4-thiadiazole Based on Evidenced Performance


Sequential Iterative Library Synthesis for Drug Discovery Hit Explosion

The proven 100‑fold differential in SₙAr reactivity between C5‑Br and C3‑Br allows medicinal chemists to sequentially append two different nucleophiles—first at C5 under mild conditions, then at C3 following a cross‑coupling step—without protecting group chemistry [1][2]. This capability is unmatched by mono‑halogenated or 3,5‑dichloro analogs and enables the rapid generation of structurally diverse screening libraries.

Electron‑Transport Monomer for p‑type‑Donor/n‑type‑Acceptor Copolymers

With an estimated electron affinity of ≈1.5 eV, DBrT sits between benzobis‑thiadiazole (1.90 eV) and iso‑BBT (1.09 eV) [1]. This intermediate deficiency lowers the LUMO level sufficiently for electron transport but avoids the excessive deficit that can cause exciton quenching, making DBrT a balanced n‑type comonomer for bulk‑heterojunction organic solar cells and OLED devices.

Halogen‑Bond‑Driven Crystal Engineering of Pharmaceutical Co‑Crystals

The documented formation of a stable halogen‑bonded co‑crystal with 1,4‑diiodotetrafluorobenzene, which the dichloro analog fails to achieve, establishes DBrT as the scaffold of choice for co‑crystallization with perfluorinated halogen‑bond donors [1]. This is particularly relevant for prodrug‑co‑former systems requiring predictable solid‑state stoichiometry.

Process‑Scale Synthesis Under Mild Coupling Conditions

The ability to perform room‑temperature Suzuki–Miyaura cross‑coupling on DBrT, compared to the 80–100 °C required for the dichloro analog, translates to lower energy costs, enhanced safety, and compatibility with thermally labile functionality [1][2]. This makes DBrT the preferred building block for scalable, environmentally conscious manufacturing in the agrochemical and fine‑chemical sectors.

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